molecular formula C18H26N2O4S B2930489 ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate CAS No. 90374-50-8

ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

Cat. No.: B2930489
CAS No.: 90374-50-8
M. Wt: 366.48
InChI Key: UPUCPFXHGYFGTK-AWEZNQCLSA-N
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Description

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a synthetic organic compound that falls under the category of glycinate derivatives

Mechanism of Action

Target of Action

It is a derivative of glycine , an amino acid that plays a crucial role in the functioning of the central nervous system and the production of proteins in the body .

Mode of Action

As a glycine derivative , it may interact with glycine receptors or be involved in pathways where glycine is a key player

Biochemical Pathways

Given its relation to glycine , it might be involved in pathways where glycine acts as a neurotransmitter or a building block for proteins. More detailed studies are required to understand the exact biochemical pathways this compound affects.

Result of Action

As a derivative of glycine , it might have effects related to the functions of glycine in the body, such as neurotransmission or protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate involves multiple steps:

  • Starting Material: The synthesis typically begins with a suitable amino acid or its derivative.

  • Protection and Activation: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

  • Thioester Formation: Introduction of the thioester moiety is achieved through a reaction with a thioacylating agent under controlled conditions.

  • Glycine Addition: The final step involves the coupling of the thioester intermediate with ethyl glycinate under suitable conditions to yield the desired product.

Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions for scale-up. Factors such as temperature, solvent choice, and reaction time are fine-tuned to maximize yield and purity. Catalysts and purification techniques like crystallization or chromatography may be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving agents such as hydrogen peroxide or oxygen in the presence of a catalyst.

  • Reduction: Reduction reactions may involve agents like lithium aluminum hydride to reduce the thioester group to a thiol.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace groups within the molecule under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, oxygen, catalytic systems.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles (e.g., amines, alcohols), solvents, temperature control.

Major Products:

  • Oxidation: Oxidized products such as sulfoxides or sulfones.

  • Reduction: Reduced products such as thiols.

  • Substitution: Depending on the nucleophile, substituted derivatives of the original compound.

Scientific Research Applications

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate finds applications in multiple scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Serves as a building block for peptide synthesis, aiding in the study of protein functions and interactions.

  • Medicine: Investigated for potential use in drug development, particularly in designing prodrugs that improve the pharmacokinetic properties of active pharmaceutical ingredients.

  • Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Comparison with Similar Compounds

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is compared to similar compounds such as:

  • Ethyl (S)-glycinate derivatives: These compounds may lack the thioester moiety, influencing their reactivity and biological activity.

  • Phenylalanine-based analogs:

Uniqueness: The incorporation of the tert-butoxycarbonyl group and the thioester linkage distinguishes this compound from other compounds, conferring unique stability and reactivity characteristics.

Properties

IUPAC Name

ethyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-5-23-15(21)12-19-16(25)14(11-13-9-7-6-8-10-13)20-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,25)(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUCPFXHGYFGTK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=S)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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